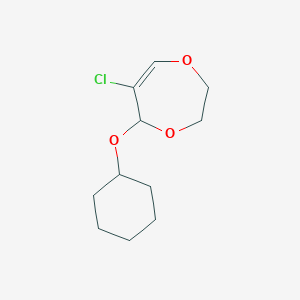![molecular formula C28H32ClN B14589890 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) CAS No. 61566-26-5](/img/structure/B14589890.png)
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) is a complex organic compound known for its unique bicyclic structure. This compound is a derivative of 2-azabicyclo[2.2.2]octane, which is a bicyclic amine. The addition of the 3,3,3-triphenylpropyl group and the hydrogen chloride component enhances its chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-bromoethyl)piperazine with triphenylpropyl bromide, followed by cyclization to form the bicyclic structure. The final step involves the addition of hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce cyclization and formation of the desired bicyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polyurethane foams and other polymeric materials.
Mécanisme D'action
The mechanism of action of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its interaction with biological targets can modulate signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar structural features but different chemical properties.
Uniqueness
2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane–hydrogen chloride (1/1) is unique due to the presence of the 3,3,3-triphenylpropyl group, which enhances its nucleophilicity and stability. This makes it more effective in certain catalytic and synthetic applications compared to its analogs.
Propriétés
Numéro CAS |
61566-26-5 |
|---|---|
Formule moléculaire |
C28H32ClN |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C28H31N.ClH/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)20-21-29-22-23-16-18-27(29)19-17-23;/h1-15,23,27H,16-22H2;1H |
Clé InChI |
YJRFXLQJBCZSAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CN2CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


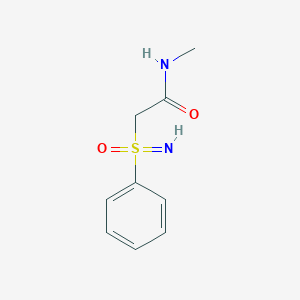
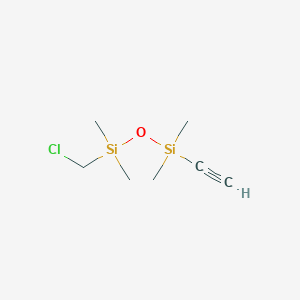
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

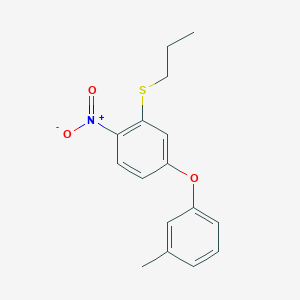
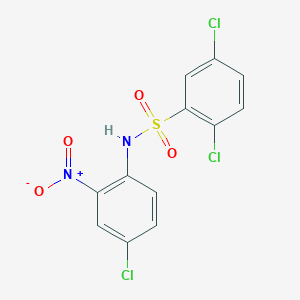
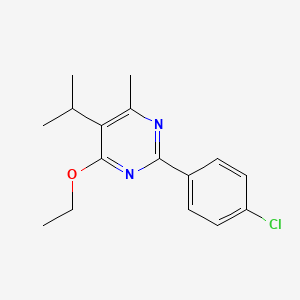
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
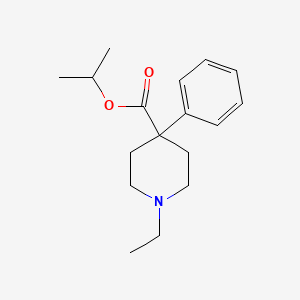

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)
